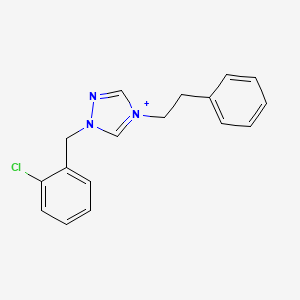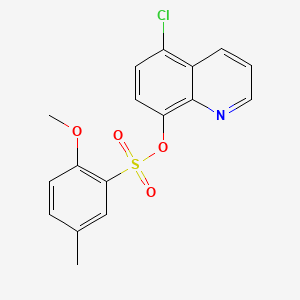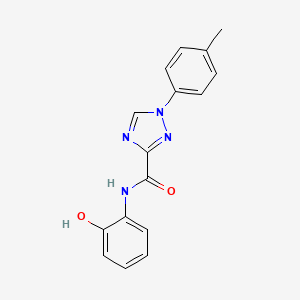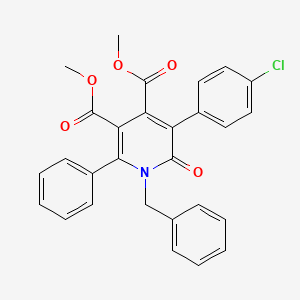
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a methoxybenzyl group, and a propoxybenzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a chloro-substituted benzene derivative with a methoxybenzylamine, followed by the introduction of a propoxy group through a suitable alkylation reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can yield various substituted derivatives.
科学的研究の応用
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
類似化合物との比較
Similar Compounds
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 4-chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline
Uniqueness
4-chloro-N-(4-methoxybenzyl)-3-propoxybenzenesulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties .
特性
分子式 |
C17H20ClNO4S |
|---|---|
分子量 |
369.9 g/mol |
IUPAC名 |
4-chloro-N-[(4-methoxyphenyl)methyl]-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO4S/c1-3-10-23-17-11-15(8-9-16(17)18)24(20,21)19-12-13-4-6-14(22-2)7-5-13/h4-9,11,19H,3,10,12H2,1-2H3 |
InChIキー |
QJOSNAVMXAWWOH-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368873.png)
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13368883.png)
![6-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13368893.png)
![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)

![Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate](/img/structure/B13368904.png)



![3,6-Di(thiazol-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13368922.png)
![4-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13368927.png)

![4-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B13368941.png)
